

Biochemical Potency and Selectivity Profile of EZM2302

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Compound Focus: EZM 2302

CAS No.: 1628830-21-6

Cat. No.: S527695

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The table below summarizes the available quantitative data on EZM2302's activity.

Assay Type	Target / Effect	Result (IC ₅₀ or Activity)	Citation
Biochemical Assay	CARM1 enzymatic inhibition	IC ₅₀ = 6 nM	[1] [2]
Selectivity Panel	Broad selectivity over other histone methyltransferases	>100-fold selective for CARM1 over 20+ diverse HMTs	[1]
Cellular Assay	Inhibition of PABP1 methylation	IC ₅₀ = 9 nM	[2]
Cellular Assay	Inhibition of SMB methylation	IC ₅₀ = 31 nM	[2]
Cellular Proliferation	Anti-proliferative effect (Multiple Myeloma cell lines)	IC ₅₀ < 100 nM (in 9/15 lines)	[2]

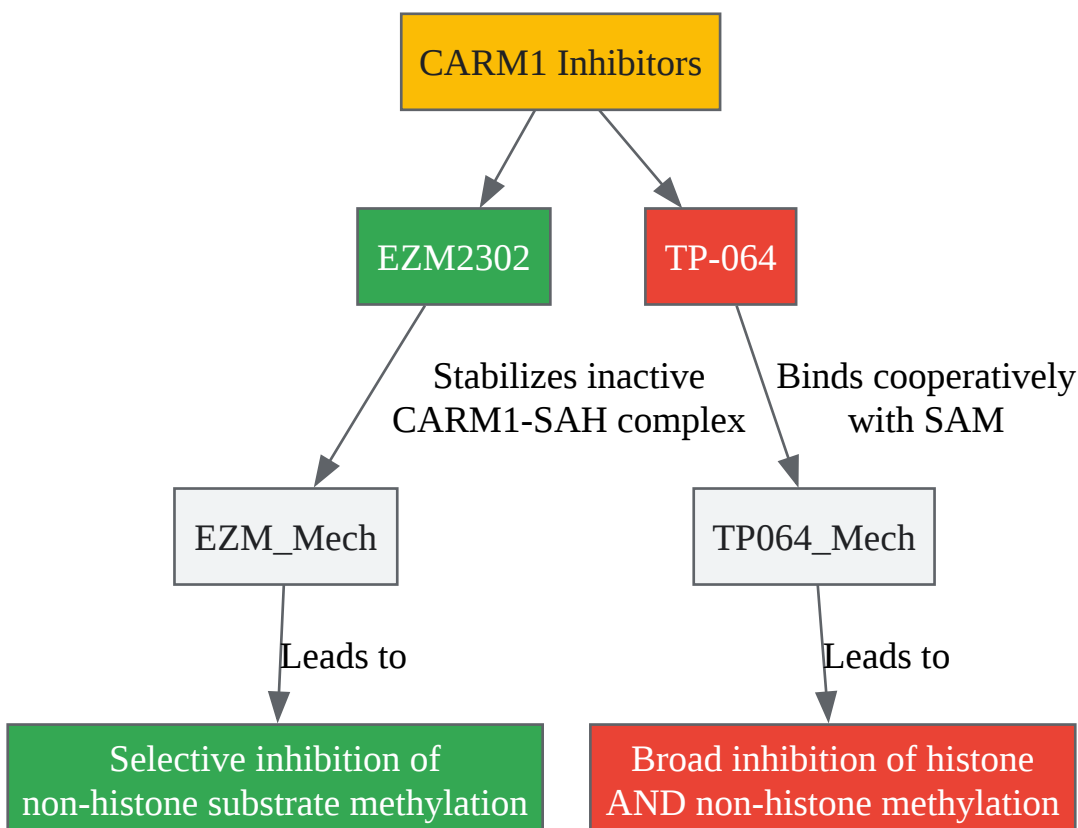
Structural Basis of Selectivity and Key Differentiator

The high selectivity of EZM2302 is attributed to its unique binding mode within the CARM1 substrate-binding pocket.

- **Binding Mechanism:** Co-crystal structures reveal that EZM2302 stabilizes an inactive complex of CARM1 with S-adenosylhomocysteine (SAH), preventing substrate access [3] [1]. It binds in the peptide substrate site, forming an extensive network of hydrogen bonds and π -stacking interactions with unique CARM1 residues like Glu257, His414, and Tyr261 [1].
- **Critical Differentiator vs. TP-064:** A key functional distinction exists between EZM2302 and another potent CARM1 inhibitor, **TP-064** [3].
 - **TP-064** broadly inhibits both **nuclear histone methylation** (H3R17me2a, H3R26me2a) and cytoplasmic non-histone substrate methylation.
 - **EZM2302**, while effectively inhibiting methylation of **non-histone substrates** (like p300 and GAPDH), has a **minimal impact on histone H3 methylation marks** at arginine 17 and 26 in cellular assays [3].

This suggests EZM2302 may selectively target a subset of CARM1's functions, particularly its cytoplasmic roles.

The diagram below illustrates the distinct functional outcomes resulting from the different inhibition mechanisms of EZM2302 and TP-064.



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Key Experimental Protocols for Profiling EZM2302

For researchers seeking to replicate or understand the data, here are the methodologies from key studies.

- **Enzymatic Activity and Biochemical Selectivity [1] [2]**
 - **Assay Format:** CARM1 activity was measured using a radiolabeled assay with ^3H -S-adenosyl-methionine (^3H -SAM) and a biotinylated peptide substrate.
 - **Procedure:** CARM1 was pre-incubated with compounds before reactions were initiated with SAM and substrate. The quantity of ^3H -labeled peptide produced was quantified to determine inhibition.
 - **Selectivity Panel:** Profiled against a panel of over 20 diverse histone methyltransferases (HMTs) to establish selectivity.
- **Cellular Target Engagement [3] [2]**
 - **Method:** Western blot analysis of specific CARM1 substrate methylation.
 - **Key Readouts:** Reduction in methylation levels of established CARM1 substrates, such as **PABP1** and **SmB**, in treated cell lines (e.g., multiple myeloma cells).
 - **Protocol:** Cells were treated with compound, lysed, and proteins were separated by SDS-PAGE. Methylation status was detected using antibodies specific for the methylated forms of the substrates.
- **Cellular Proliferation Assay [2]**
 - **Method:** Long-term cell proliferation assays.
 - **Procedure:** Hematopoietic cancer cell lines were cultured with EZM2302 for 14-15 days. Cell viability was measured to calculate IC_{50} values for anti-proliferative effects.

Interpretation for Research and Development

- **For Probe Selection:** EZM2302 is an excellent chemical probe for studying CARM1's catalytic activity, especially its roles in RNA processing and metabolism via non-histone substrates [3] [1].
- **For Experimental Design:** If your research goal is to specifically ablate CARM1's transcriptional, epigenetic functions linked to histone methylation, TP-064 might be a more suitable tool [3]. The choice of inhibitor should be aligned with the specific biological function of CARM1 under investigation.
- **Gap in Knowledge:** The search results primarily confirm selectivity against a broad HMT panel. A comprehensive profile detailing activity against all Type I PRMTs (e.g., PRMT1, PRMT6, PRMT8) at a

consistent assay condition would further solidify its selectivity claim.

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References

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2. (EZM - 2302 ; GSK-3359088; GSK3359088) | arginine... EZM 2302 [invivochem.com]
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